molecular formula C15H16ClNO B2622020 4-Chloro-2-{[(3,4-dimethylphenyl)amino]methyl}phenol CAS No. 868256-61-5

4-Chloro-2-{[(3,4-dimethylphenyl)amino]methyl}phenol

Cat. No.: B2622020
CAS No.: 868256-61-5
M. Wt: 261.75
InChI Key: CAIFALUYBJQVHA-UHFFFAOYSA-N
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Description

4-Chloro-2-{[(3,4-dimethylphenyl)amino]methyl}phenol is a phenolic Schiff base derivative characterized by a chloro-substituted phenol core linked to a 3,4-dimethylphenylamino group via a methylene bridge. Its synthesis typically involves condensation of 5-chlorosalicylaldehyde with 3,4-dimethylaniline under reflux conditions . The compound exhibits a planar molecular geometry with intramolecular O–H···N hydrogen bonding, forming an S(6) ring motif that enhances structural stability .

Properties

IUPAC Name

4-chloro-2-[(3,4-dimethylanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c1-10-3-5-14(7-11(10)2)17-9-12-8-13(16)4-6-15(12)18/h3-8,17-18H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAIFALUYBJQVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCC2=C(C=CC(=C2)Cl)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Chloro-2-{[(3,4-dimethylphenyl)amino]methyl}phenol involves several steps. One common synthetic route includes the reaction of 4-chloro-2-methylphenol with 3,4-dimethylaniline under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

4-Chloro-2-{[(3,4-dimethylphenyl)amino]methyl}phenol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-Chloro-2-{[(3,4-dimethylphenyl)amino]methyl}phenol has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is utilized in biochemical assays and studies involving enzyme activity.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-Chloro-2-{[(3,4-dimethylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features

The compound’s planar structure (dihedral angle between aromatic rings: 2.71°) and intramolecular hydrogen bonding distinguish it from analogs with bulkier substituents or altered bridging groups. Key comparisons include:

Compound Substituents/Bridging Group Structural Features
4-Chloro-2-{[(3,4-dimethylphenyl)amino]methyl}phenol (Target) 3,4-dimethylphenyl, methylene bridge Planar structure, intramolecular O–H···N bond, S(6) motif
4-Bromo-2-[(3,4-dimethylphenyl)imino]methylphenol Bromo instead of chloro, imino bridge Isostructural to target compound; similar planarity and H-bonding
4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol (e.g., 6h) Oxadiazole ring Non-planar due to oxadiazole; enhanced tubulin binding via hydrophobic interactions
4-Chloro-2-{[(2-chlorophenyl)amino]methyl}phenol 2-chlorophenyl group Likely reduced planarity; steric hindrance from ortho-Cl
4-Chloro-2-({[3-(diethylamino)propyl]amino}methyl)phenol Diethylamino propyl group Increased solubility due to tertiary amine; flexible side chain

Lipophilicity and Solubility

Lipophilicity (log k) and solubility are critical for bioavailability. Derivatives with electron-withdrawing groups (e.g., –NO₂, –Cl) exhibit higher log k values, while dimethyl groups reduce lipophilicity:

Compound Substituents log k (HPLC) Bioavailability Implications
4-Chloro-2-{[(3,4-dichlorophenyl)amino]carbonyl}phenyl carbamates 3,4-dichloro Higher log k Enhanced membrane permeability but potential toxicity
4-Chloro-2-{[(3,4-dimethylphenyl)amino]methyl}phenol (Target) 3,4-dimethyl Moderate log k Balanced absorption and excretion
4-Chloro-2-{[(4-nitrophenyl)amino]methyl}phenol 4-nitro High log k Improved tissue penetration but metabolic instability

Antimicrobial and Antidiabetic Activity

Schiff base analogs of 4-aminophenol derivatives (e.g., S-1 to S-5) show broad-spectrum antimicrobial activity against Staphylococcus aureus and Bacillus subtilis, with α-amylase inhibition up to 93.2% .

Anticancer Potential

The oxadiazole-containing analog 6h demonstrates significant anticancer activity (PGI = 65.12 against SNB-19 cells) via tubulin inhibition, attributed to hydrophobic interactions with residues like Leu252 and Val238 . In contrast, the target compound’s planar structure and hydrogen bonding may favor DNA intercalation, as seen in hyperchromic shifts in similar Schiff bases .

Toxicity Profiles

Zinc complexes of Schiff bases with piperazine groups show minimal hematological toxicity but liver activity reduction at high doses . The target compound’s lack of metal chelation sites may mitigate such effects, though further studies are needed.

Biological Activity

4-Chloro-2-{[(3,4-dimethylphenyl)amino]methyl}phenol is a phenolic compound characterized by the presence of a chloro substituent and a dimethylphenylamine moiety. Its molecular formula is C₁₅H₁₆ClNO, with a molecular weight of 261.75 g/mol. This compound has gained attention in various fields of research due to its potential biological activities, including antibacterial and antiviral effects.

Chemical Structure and Properties

The structure of 4-Chloro-2-{[(3,4-dimethylphenyl)amino]methyl}phenol enhances its reactivity and biological properties. The phenolic hydroxyl group contributes to its potential interactions with biological targets, while the chloro and dimethyl groups influence its hydrophobicity and binding affinity to proteins.

Property Details
Molecular FormulaC₁₅H₁₆ClNO
Molecular Weight261.75 g/mol
Key Functional GroupsChloro, Amino, Phenolic Hydroxyl

The biological activity of 4-Chloro-2-{[(3,4-dimethylphenyl)amino]methyl}phenol primarily involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with amino acid residues in proteins, while the chloro and dimethylphenyl groups facilitate hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various pharmacological effects.

Antibacterial Activity

Research indicates that 4-Chloro-2-{[(3,4-dimethylphenyl)amino]methyl}phenol exhibits significant antibacterial properties. In one study, it demonstrated minimum inhibitory concentrations (MICs) as low as 8 µg/mL against certain bacterial strains, with zones of inhibition measuring up to 17 mm at higher concentrations.

Antiviral Activity

Analogues of this compound have shown promise in inhibiting viral replication processes. For instance, related compounds have been documented to effectively inhibit human adenovirus (HAdV) infections, suggesting potential applications in antiviral therapies.

Case Studies and Research Findings

  • Antibacterial Efficacy : A study evaluated the antibacterial effects of 4-Chloro-2-{[(3,4-dimethylphenyl)amino]methyl}phenol against various strains of bacteria. The results indicated that the compound was particularly effective against Gram-positive bacteria, showcasing its potential as a therapeutic agent in treating bacterial infections.
  • Antiviral Properties : Another investigation focused on the antiviral activity of structurally similar compounds. The findings highlighted that compounds with similar substitution patterns could inhibit viral replication, thus opening avenues for further research into the antiviral capabilities of 4-Chloro-2-{[(3,4-dimethylphenyl)amino]methyl}phenol .

Comparative Analysis with Similar Compounds

The unique structural features of 4-Chloro-2-{[(3,4-dimethylphenyl)amino]methyl}phenol set it apart from other phenolic compounds. Below is a comparison table highlighting its distinctiveness:

Compound Name Molecular Formula Key Features
4-Chloro-2-amino phenolC₆H₆ClN₃OSimple amino substituent without dimethyl groups
4-Chloro-3-methyl phenolC₇H₇ClOMethyl group at meta position
5-Amino-4-chloro-o-cresolC₇H₈ClN₂ODifferent amino positioning
4-Chloro-2-{[(3,4-dimethylphenyl)amino]methyl}phenol C₁₅H₁₆ClNO Chloro and dimethyl groups enhance biological activity

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